The table below summarizes the core information found in the search results:
| Attribute | Description |
|---|---|
| Drug Name | Resencatinib [1] |
| Status | Investigational [1] [2] |
| Drug Type | Small molecule tyrosine kinase inhibitor [1] |
| Primary Targets | EGFR, HER2, RET [1] |
| Mechanism of Action | Inhibits tyrosine kinase activity, disrupting signaling pathways for cancer cell growth and proliferation [1]. Contains an alkyne group for use in click chemistry applications [2]. |
| Potential Indications | Non-small cell lung cancer with EGFR mutations, HER2-mutated solid tumors, cancers with RET alterations [1] |
For an investigational drug like this compound, standard experimental protocols are used to elucidate its profile. The following flowchart outlines a potential workflow for its preclinical characterization, based on common practices in the field.
A 2024 population pharmacokinetic-pharmacodynamic (PK/PD) analysis provides a framework for understanding how lenvatinib exposure and biomarker levels predict tumor response [1].
The following diagram outlines the structure of this integrated PK/PD and tumor growth model.
Integrated PK/PD model for Lenvatinib links exposure and biomarkers to tumor response.
Dasatinib's development showcases a full workflow from preclinical modeling to clinical dose adjustment strategies.
| Study Focus | Key Findings / Model Parameters | Methodology & Clinical Relevance |
|---|
| PBPK & Drug-Drug Interactions (DDIs) [2] | Model Type: Whole-body PBPK. Key Application: Predicts enzyme-mediated (CYP3A4) and pH-dependent DDIs. Dose Guidance: Suggests 50-80% dose reduction with strong CYP3A4 inhibitors; 2.3-3.1x dose increase with inducers. | Software: PK-Sim & MoBi. Validation: 63 plasma profiles from healthy volunteers & patients. GMFE for AUClast: 1.27. | | Preclinical PK/PD in T-ALL [3] | PK Model: One-compartment, first-order absorption/elimination. Exposure-Response: Simulated human doses (140 mg dasatinib) achieve >50% pLCK inhibition for >13 hrs/day. | Software: Monolix (non-linear mixed effects). Purpose: Informs effective dosing for clinical trials in a new disease (T-ALL). | | Clinical Dose Optimization [4] | Approved Doses: 100 mg once daily (CP-CML); 70 mg twice daily (advanced CML/Ph+ ALL). Outcome: Once-daily dosing improved safety (e.g., pleural effusion) while maintaining efficacy. | Basis: Phase III dose-optimization study. Relevance: Demonstrated management of adverse events via scheduling. |
A key part of the modern PK modeling workflow, as used in the preclinical T-ALL study of dasatinib [3], involves specific software and steps, which are visualized below.
Example PK modeling workflow with tools like MonolixSuite, utilizing the SAEM algorithm for estimation [3] [5].
If "Resencatinib" is a drug in development, the following steps may help you find the required information:
The tables below summarize common research activities in early drug development, based on standard approaches in the field [1] [2].
Table 1: Comparison of Cell Viability Assays in Drug Screening This table outlines common methods used to measure a drug's effect on cancer cells, a fundamental step in early research. The choice of assay can significantly impact results [1].
| Assay Method | Measurement Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| ATP-based Luminometry (e.g., CellTiter-Glo) | Measures ATP levels, correlating with metabolically active cells [1]. | High sensitivity and robustness; suitable for high-throughput screening [2]. | Indirect measure of cell number; can be influenced by cellular metabolic activity [1]. |
| NADH Colorimetry (e.g., XTT, MTT) | Measures activity of NADH-dependent enzymes [1]. | Widely used; does not require cell lysis (XTT) [1]. | Can produce unreliable data for some drug classes (e.g., CDK4/6, PARP inhibitors) due to induced changes in cell size and metabolism [1]. |
| Quantitative Nuclei Imaging | Direct counting of cell nuclei via fluorescent stains (e.g., Hoechst) or tagged proteins (e.g., H2B-mRuby) [1]. | Direct measurement of cell proliferation; customizable for high-content data (cell cycle, death, morphology) [1]. | Requires advanced equipment and image analysis software; cell segmentation can be challenging with drug-induced morphological changes [1]. |
| Dye Exclusion (e.g., Trypan Blue) | Distinguishes viable cells (membrane integrity) from non-viable ones [1]. | Direct counting of viable cells; considered a reliable benchmark [1]. | Labor-intensive; low throughput; potential for non-reproducible results [1]. |
Table 2: Key Experimental Parameters for Dose-Response Assays This table details critical parameters for experiments that determine a drug's potency, a standard protocol in early development [2].
| Parameter | Typical Setup in Early Research |
|---|---|
| Experimental Readout | Cell viability measured by luminescence (e.g., CellTiter-Glo) or other assays [2]. |
| Cell Plating Density | Adherent lines: ~250 cells/well; Suspension lines: ~1,000 cells/well (in 96-well plates). Requires optimization based on doubling time [2]. |
| Dose Range | Targeted therapies: 0.0001 nM to 10,000 nM; Conventional chemo: 3 nM to 30,000 nM [2]. |
| Incubation Time | Commonly 72-96 hours post-drug application [2]. |
| Key Calculated Metrics | EC50/IC50: Concentration for 50% effect. AUC: Area Under the dose-response curve; can improve consistency between different assay methods [1]. |
A major challenge in oncology is understanding how cancer cells become resistant to drugs. The following workflow, known as an In Situ Resistance Assay (ISRA), is a high-throughput method to model this process over 6-16 weeks [2]. This is the type of protocol that would be used to study the long-term efficacy of a new drug like Resencatinib.
Experimental workflow for modeling acquired drug resistance, adapted from established protocols [2].
Key Steps of the Protocol [2]:
Since direct information on this compound is unavailable, here are potential paths to find relevant data:
This compound is a potent, small-molecule tyrosine kinase inhibitor with antineoplastic (anti-cancer) activity [1] [2] [3]. It is currently an investigational compound and is labeled for research use only, not for administration to patients [1] [2].
The table below summarizes its core molecular characteristics:
| Property | Description |
|---|---|
| CAS Number | 2546117-79-5 [1] |
| Molecular Formula | C₃₀H₂₉N₇O₃ [1] |
| Molecular Weight | 535.60 g/mol [1] |
| Primary Target | RET (Rearranged during Transfection) kinase [4] |
| Other Reported Targets | EGFR, HER2 [2] |
| Chemical Tool Property | Contains an alkyne group, enabling its use in click chemistry (CuAAC) applications [1] [3] |
This compound's primary known mechanism involves inhibiting key signaling pathways that drive cancer cell growth and proliferation.
The diagram below illustrates the simplified signaling pathway and this compound's potential point of intervention based on its known targets.
Inhibiting these receptors is designed to disrupt pro-growth and pro-survival signals in cancer cells, particularly those driven by mutations or alterations in the RET, EGFR, or HER2 genes [2].
For a researcher investigating a kinase inhibitor like this compound, the general workflow often involves a series of in vitro and in vivo assessments. The following diagram outlines this multi-stage process.
The table below summarizes the key information available from the search results.
| Attribute | Description |
|---|---|
| Drug Status | Investigational [1] [2] |
| Molecular Type | Small molecule tyrosine kinase inhibitor; also a click chemistry reagent containing an Alkyne group [2] |
| Primary Targets | Epidermal Growth Factor Receptor (EGFR), HER2, RET [1] |
| Mechanism of Action | Inhibits target receptors to disrupt signaling pathways for cancer cell growth and proliferation [1] |
| Potential Spectrum | Non-small cell lung cancer with EGFR mutations, HER2-mutated solid tumors, cancers with RET alterations [1] |
Since detailed protocols for this compound are not available, the approach to its foundational research can be inferred from studies on similar targeted therapies. The diagram below outlines a generalized workflow for investigating a kinase inhibitor like this compound, from initial in vitro testing to clinical trial planning.
For a drug like this compound, foundational research would likely focus on:
The following table summarizes key components of exploratory analyses from recent oncology studies, which can be adapted for a new compound like Resencatinib.
| Analysis Component | Description / Methodology | Example from Literature |
|---|---|---|
| Exposure-Response & TDM | Establish relationship between drug plasma concentration (trough levels) and efficacy/toxicity. Use ROC curves to identify target concentration range [1]. | Lenvatinib in HCC: Target trough concentration of 36.8–71.4 ng/mL associated with longer PFS and reduced severe toxicity [1]. |
| Circulating Biomarkers (CAFs) | Analyze blood samples at baseline and during treatment. Dichotomize patients by baseline levels; use interaction-term analyses [2]. | Lenvatinib in Thyroid Cancer: Low baseline Ang2 level predictive of tumor shrinkage and PFS; FGF23 upregulation associated with longer PFS [2]. |
| Tumor Tissue Analysis | Perform genetic sequencing on tumor tissue to investigate mutations as potential predictive or prognostic biomarkers [2]. | Lenvatinib in Thyroid Cancer: BRAF and RAS mutation status analyzed; BRAF wild-type suggested as a potential negative prognostic factor [2]. |
| Sequential Therapy Analysis | Retrospectively evaluate efficacy and safety of a drug administered after prior therapy failure. Assess PFS, OS, ORR, and DCR [3]. | Lenvatinib after PD-1/PD-L1 blockade in HCC: Median PFS of 10 months and ORR of 55.6% demonstrated considerable antitumor activity [3]. |
| Real-World Outcomes | Compare patient characteristics, dosing patterns, ADR rates, and effectiveness between clinical trial participants and real-world populations [4]. | Dasatinib in CML: Real-world patients were older, had more comorbidities, and experienced higher rates of severe adverse drug reactions than trial populations [4]. |
Based on the common methodologies identified, the diagram below outlines a potential integrated workflow for the exploratory analysis of a new oncology drug. You can use this as a template when designing a study for this compound.
When faced with a novel compound like Resencatinib with limited public data, a systematic approach is essential. The following workflow outlines key steps to build a research foundation, from initial assessment to mechanistic investigation.
A core strategic decision is choosing between a target-based and a phenotypic screening approach. Each has distinct advantages and is suited to different scenarios [1] [2] [3].
| Screening Approach | Core Principle | When to Prioritize | Key Challenge |
|---|---|---|---|
| Phenotypic Drug Discovery (PDD) | Screen compounds for a desired effect on a disease-relevant phenotype or biomarker without a pre-specified molecular target [1] [2]. | When no single, well-validated therapeutic target is known, or when the goal is a first-in-class drug with a novel mechanism of action (MoA) [2]. | Target deconvolution (identifying the specific molecular target(s) responsible for the observed phenotype) can be complex and time-consuming [3]. |
| Target-Based Drug Discovery (TDD) | Screen compounds for activity against a specific, purified protein target with a known or hypothesized role in the disease [1]. | When a target has strong genetic or biological validation linking it to the disease pathology [1]. | The chosen target may not adequately reflect the complexity of the human disease, leading to poor clinical translation [1]. |
The following diagram illustrates a sample experimental workflow for a phenotypic screening strategy, which is often employed for novel compounds.
Modern drug discovery, especially for novel compounds, often explores complex mechanisms beyond single-target inhibition. Your hypothesis for this compound should consider these frontiers [2]:
ESR1 or RB1) is crucial for forecasting clinical utility and developing combination strategies [5].
Selpercatinib (formerly known as LOXO-292) is a first-in-class, highly selective, and potent oral inhibitor of the Rearranged during Transfection (RET) kinase [1]. Its development represents a significant advancement in precision oncology for tumors driven by RET alterations.
The tables below summarize key efficacy data from clinical trials and real-world studies.
Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials
| Trial Name (Cancer Type) | Comparator | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| LIBRETTO-431 (RET fusion-positive NSCLC) | Platinum-based Chemotherapy ± Pembrolizumab | 24.8 months vs. 11.2 months | HR: 0.48; p < 0.001 [1] |
| LIBRETTO-531 (RET-mutant Medullary Thyroid Cancer) | Cabozantinib or Vandetanib | Not Reached vs. 16.8 months | HR: 0.28; p < 0.001 [1] |
Table 2: Real-World Effectiveness and Adherence (U.S. Data) [1]
| Outcome Measure | Lung Cancer (Flatiron Health DB) | Lung Cancer (Optum CDM) | Thyroid Cancer (Optum CDM) |
|---|---|---|---|
| rwTTDd (months) | 22.4 | 12.1 | Not Reached |
| rwTTNTd (months) | 21.0 | 16.2 | Not Reached |
| Medication Possession Ratio (MPR) | - | 0.98 (Median) | 0.98 (Median) |
| Adherence Rate (MPR ≥ 0.80) | - | 77.3% | 77.3% |
> Note: rwTTDd (real-world time to treatment discontinuation or death); rwTTNTd (real-world time to next treatment or death). Real-world patients were generally older and frailer than clinical trial populations, making the alignment of outcomes particularly noteworthy [1].
Selpercatinib exerts its anti-cancer effects by specifically targeting the RET kinase.
The following diagram illustrates the signaling pathway and drug mechanism.
Simplified RET oncogenic signaling pathway and selpercatinib inhibition.
For researchers, understanding the design of pivotal studies is crucial.
The search results confirm that resencatinib is an investigational drug. The key information available is summarized in the table below.
| Property | Description |
|---|---|
| Identifier | This compound [1] |
| Target | RET (a receptor tyrosine kinase) [1] |
| Status | Appears in a list of new kinase inhibitors (proposed INN List 128) [1] |
While specific protocols for this compound are not available, research on a RET kinase inhibitor like this compound would typically involve a standard workflow in early drug development. The diagram below outlines this general process.
The general workflow for characterizing a kinase inhibitor involves several key stages [2] [3]:
Dasatinib is an orally administered multikinase inhibitor that targets BCR-ABL and the SRC family of kinases. It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) in adults and pediatric patients one year of age and older [1]. It functions by blocking the abnormal protein that signals cancer cells to multiply, thereby helping to stop the spread of cancer cells [2].
Adult Dosage Guidelines Dasatinib is available in multiple tablet strengths (20 mg, 50 mg, 70 mg, 80 mg, 100 mg, and 140 mg) and should be swallowed whole, not crushed, cut, or chewed [3] [4]. The standard dosing regimens based on indication are summarized below.
Table 1: Recommended Dosage of Dasatinib in Adult Patients
| Indication | Recommended Starting Dosage |
|---|---|
| Newly diagnosed Ph+ CML in chronic phase | 100 mg once daily [3] [4] |
| Accelerated phase CML, myeloid or lymphoid blast phase CML, or Ph+ ALL | 140 mg once daily [3] [4] |
Pediatric Dosage Guidelines For pediatric patients, dosing is based on body weight and administered once daily [3] [4]. Dose escalation may be considered for pediatric patients with CML who do not achieve a desired response.
Table 2: Recommended Dosage of Dasatinib in Pediatric Patients
| Body Weight | Recommended Starting Dosage |
|---|---|
| 10 kg to less than 20 kg | 40 mg once daily [3] [4] |
| 20 kg to less than 30 kg | 60 mg once daily [3] [4] |
| 30 kg to less than 45 kg | 70 mg once daily [3] [4] |
| At least 45 kg | 100 mg once daily [3] [4] |
Dose Modification and Escalation
Dasatinib has a high risk for clinically significant drug-drug interactions due to its pharmacokinetic properties. It is a sensitive cytochrome P450 (CYP) 3A4 substrate and has pH-dependent solubility [5]. The following protocols are recommended for managing interactions.
Interactions with CYP3A4 Modulators
Interactions with Gastric pH Modulators
The following diagram illustrates the primary pathways of dasatinib metabolism and key drug interaction mechanisms.
Dasatinib therapy requires vigilant monitoring due to the risk of serious adverse effects.
Key Warnings and Precautions
Common Adverse Reactions
Newly Diagnosed Chronic Phase CML (DASISION Trial) In the phase 3 DASISION trial (N=519), dasatinib 100 mg once daily demonstrated superior efficacy compared to imatinib 400 mg once daily [7].
Advanced Phase CML and Ph+ ALL In patients with accelerated phase CML receiving dasatinib 140 mg once daily (n=158) [7]:
Dasatinib is a cornerstone therapy for Ph+ leukemias, with well-defined oral administration protocols. Successful clinical application requires strict adherence to dosing guidelines, proactive management of drug-drug interactions (particularly with CYP3A4 modulators and acid-reducing agents), and rigorous safety monitoring for myelosuppression, fluid retention, and cardiopulmonary toxicity. The provided data offers a framework for researchers and clinicians to optimize dasatinib use in both adult and pediatric populations.
This compound (also referred to as lenvatinib in the search results) is an oral, multi-targeted tyrosine kinase inhibitor that suppresses pro-angiogenic and pro-proliferative signaling through its inhibition of VEGFR 1-3, FGFR 1-4, PDGFR-β, RET, and KIT pathways [1]. The rationale for combining this compound with other therapeutic agents stems from the complex molecular pathogenesis of cancer and the need to target multiple oncogenic processes simultaneously to overcome resistance mechanisms and improve therapeutic efficacy [2] [3]. This compound's unique targeting profile makes it particularly suitable for combination strategies, as it simultaneously addresses angiogenesis while potentially modulating the tumor microenvironment to enhance the activity of complementary agents, including immunotherapy, chemotherapy, and other targeted drugs [1].
The development of this compound combinations follows a methodology that integrates computational prediction, preclinical validation, and clinical confirmation. This comprehensive approach ensures that combination strategies are biologically rational, therapeutically synergistic, and clinically relevant [3]. Current clinical evidence demonstrates that this compound combinations show significant promise across multiple cancer types, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and breast cancer [4] [5] [6]. For instance, the combination of lenvatinib with everolimus significantly extended progression-free survival compared to everolimus alone in patients with metastatic RCC who had progressed after prior therapy [1], while combinations with PD-1 inhibitors have shown impressive antitumor activity in advanced HCC [5].
The identification of potential this compound combinations can be accelerated through computational biology and machine learning approaches that analyze multi-omic data to discover recurrent, actionable co-alterations in cancer pathways. The REFLECT (Recurrent Features Leveraged for Combination Therapy) methodology represents a sophisticated framework that maps recurrent co-alteration signatures in patient cohorts to potential combination therapies [3]. This approach integrates mutational, copy number, RNA expression, and phosphoproteomic data from patient tumor tissues, cell lines, and patient-derived xenografts (PDXs) across diverse cancer types. The REFLECT algorithm employs sparse hierarchical clustering with LASSO-based feature detection to identify significantly recurrent co-alterations that define patient sub-cohorts who may benefit from specific combination therapies [3].
Another computational approach, the Random Walk with Restart for Drug Combination (RWRDC) model, utilizes graph-based semi-supervised learning to predict effective drug combinations for cancer therapy [7]. This method conceptualizes drugs as vertices and known effective combinations as edges in a network, then applies random walk algorithms to identify new potential combinations based on network topology. The RWRDC model has demonstrated superior performance in predicting effective combinations for breast, colorectal, and lung cancers, with the mathematical foundation ensuring algorithm convergence and reliable predictions [7]. These computational methods provide a data-driven foundation for prioritizing combination therapies for experimental validation, significantly reducing the empirical screening space.
When evaluating potential drug combinations, it is essential to quantitatively assess drug interactions and synergy. The Combination Index (CI) method is widely used for this purpose, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [6]. This quantitative framework enables researchers to distinguish truly synergistic combinations from merely additive or antagonistic ones.
Table 1: Computational Methods for Predicting this compound Combinations
| Method | Key Features | Data Requirements | Validation Status |
|---|---|---|---|
| REFLECT | Identifies recurrent co-alteration signatures; Maps signatures to combination therapies | Multi-omic data (mutations, CNA, expression, phosphoproteomics) | Validated in PDXs, in vitro screens, and clinical trials [3] |
| RWRDC | Graph-based semi-supervised learning; Random walk with restart algorithm | Known drug-drug interaction networks; Effective combination databases | Cross-validation in breast, colorectal, and lung cancers [7] |
| Combination Index | Quantifies degree of synergy/additivity/antagonism; Enables dose optimization | Dose-response data for individual drugs and combinations | Extensive preclinical validation across cancer types [6] |
The following diagram illustrates the REFLECT pipeline for identifying combination therapies based on recurrent co-alteration signatures:
Computational Pipeline for Identifying Combination Therapies
In vitro combination screening provides the foundational evidence for potential this compound combinations before advancing to more complex and costly in vivo models. The standard methodology involves dose-response matrix experiments where this compound and the combination partner are tested across a range of concentrations, typically following a 4×4 or 5×5 matrix design [6]. Cells are incubated with drug treatments for 48-96 hours, and viability is assessed using MTT, MTS, or CellTiter-Glo assays [1] [6]. The experimental workflow includes:
For this compound combinations with immunotherapeutic agents, more complex co-culture systems incorporating immune cells may be necessary to capture potential immunomodulatory effects [1].
In vivo models provide critical insights into the therapeutic potential of this compound combinations in physiologically relevant contexts. The established methodology utilizes patient-derived xenografts (PDXs), cell line-derived xenografts (CDXs), and genetically engineered mouse models (GEMMs) [3] [1]. The key experimental parameters and endpoints include:
A preclinical trial of lenvatinib combined with cellular immunotherapy in a murine RCC model established an MTD of 0.18 mg lenvatinib and 10⁶ RuCa-sensitized lymphocytes administered once daily continuously in 7-day cycles [1]. This combination demonstrated enhanced antitumor effects compared to either treatment alone and significantly prolonged survival of tumor-bearing mice (P<0.05) [1].
Table 2: Preclinical Efficacy of this compound Combinations in Various Cancer Models
| Cancer Type | Combination Partner | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma | Cellular immunotherapy | Murine RCC model | Synergistic antitumor effect; Prolonged survival (P<0.05) | [1] |
| Hepatocellular Carcinoma | PD-1 inhibitors + HAIC | Multicenter retrospective analysis | Improved tumor control; Favorable safety profile | [8] |
| Breast Cancer | Doxorubicin | MCF-7 cells | Synergistic growth inhibition; Enhanced cytotoxic potential | [6] |
| Colon Cancer | 5-Fluorouracil | HT-29 cells | Synergistic interaction; Improved efficacy | [6] |
The following diagram illustrates the in vivo protocol for evaluating this compound combination therapies:
In Vivo Evaluation Protocol for Combination Therapies
Clinical validation of this compound combinations requires strategically designed trials that can efficiently evaluate efficacy while ensuring patient safety. Recent successful trials have employed various innovative designs:
Randomized Phase II Trials: The LenCabo phase II trial employed a multicenter, randomized design to compare lenvatinib plus everolimus versus cabozantinib in patients with metastatic clear cell RCC that progressed on PD-1 immune checkpoint inhibition [4] [9]. This study demonstrated a statistically significant improvement in median progression-free survival (15.7 months vs. 10.2 months; HR, 0.51; 95% CI, 0.29-0.89; P=.02) for the combination therapy [4].
Biomarker-Guided Trials: The OPTIC-RCC trial utilized an RNA sequencing-derived biomarker classification to assign patients with metastatic clear cell RCC to receive cabozantinib and nivolumab based on their cluster designation (Cluster 1/2) [9]. This design represents a significant advancement in precision medicine by exploring whether biomarkers can guide selection of first-line treatment [9].
Triplet Combination Studies: Substudy 03A of the KEYMAKER-U03 trial evaluated the triplet regimen of belzutifan, pembrolizumab, and lenvatinib in patients with advanced clear cell RCC [9] [10]. This innovative approach demonstrated encouraging efficacy outcomes, with objective response rates ranging from 42.5% to 80.6% across evaluated treatment arms [9].
The choice of endpoints in clinical trials of this compound combinations should align with the study objectives, patient population, and stage of clinical development. Key endpoints include:
Recent clinical evidence demonstrates the substantial efficacy of this compound combinations across indications. In the CHANCE 2416 study protocol for hepatocellular carcinoma with high tumor burden and portal vein tumor thrombus, the combination of hepatic arterial infusion chemotherapy (HAIC) plus lenvatinib and PD-1 inhibitors is being compared to lenvatinib plus PD-1 inhibitors alone, with overall survival as the primary endpoint [8]. This study exemplifies the ongoing innovation in this compound combination strategies to address challenging clinical scenarios.
Table 3: Clinical Efficacy of this compound Combinations in Recent Trials
| Trial Name | Cancer Type | Combination Regimen | Key Efficacy Results | Grade 3/4 AEs |
|---|---|---|---|---|
| LenCabo [4] | Metastatic ccRCC (post-immunotherapy) | Lenvatinib + Everolimus vs. Cabozantinib | Median PFS: 15.7 vs 10.2 months (HR, 0.51; P=.02) | 67.5% vs 50% |
| KEYMAKER-U03 Substudy 03A [9] | Advanced ccRCC (first-line) | Belzutifan + Pembrolizumab + Lenvatinib | ORR: 42.5-80.6%; CR: up to 12.5% | Data pending |
| CHANCE 2416 [8] | HCC with PVTT | HAIC + Lenvatinib + PD-1 inhibitor vs. Lenvatinib + PD-1 inhibitor | Primary endpoint: OS (study ongoing) | Data pending |
| RC48-C016 [9] | HER2+ Urothelial Carcinoma | Disitamab vedotin + Toripalimab vs. Chemotherapy | Median PFS: 13.1 vs 6.5 months (HR, 0.36; P<.0001) | Comparable groups |
The development of this compound combination therapies requires careful attention to regulatory requirements, clinical practicalities, and strategic positioning in the treatment landscape. Key considerations include:
Biomarker Development: As demonstrated in the OPTIC-RCC trial, future development should incorporate predictive biomarkers to identify patient populations most likely to benefit from specific combinations [9] [3]. This includes exploring gene expression signatures, such as angiogenic scores, that may predict enhanced response to this compound combinations [9].
Sequencing Strategies: With multiple active agents available, understanding optimal treatment sequencing becomes paramount. As noted by Necchi, the expansion of effective combinations into earlier disease settings "will have a radical impact on the way we conceive sequential therapies" [9].
Toxicity Management: Combination therapies often exhibit overlapping or novel toxicity profiles. In the LenCabo trial, grade 3/4 adverse events occurred more frequently with lenvatinib plus everolimus (67.5%) compared to cabozantinib (50%), though the difference did not reach statistical significance [4]. Proactive toxicity management strategies are essential for maintaining dose intensity and patient quality of life.
Clinical Trial Design Innovations: Future trials should incorporate efficient platform designs, biomarker-stratified randomization, and crossover options to accelerate clinical development and address multiple scientific questions simultaneously [2].
The following diagram illustrates the complete development pathway for this compound combination therapies:
Development Pathway for Combination Therapies
The methodology for developing this compound combination therapies has evolved into a systematic, multi-disciplinary process that integrates computational prediction, rigorous preclinical validation, and innovative clinical trial designs. The success of these combinations hinges on targeting non-overlapping resistance mechanisms, leveraging synergistic biological interactions, and identifying patient populations most likely to benefit. As the field advances, increased incorporation of biomarker-guided approaches and adaptive clinical trial designs will further accelerate the development of effective this compound combinations, ultimately improving outcomes for cancer patients across multiple indications.
A phase II trial investigating Lenvatinib for radioiodine-refractory differentiated thyroid cancer (DTC) explores a promising redifferentiation strategy [1]. The scientific premise is that short-term treatment with a Tyrosine Kinase Inhibitor (TKI) can restore the function of the sodium iodide symporter (NIS) in cancer cells, thereby re-sensitizing them to subsequent radioiodine (I-131) therapy [1]. This approach aims to convert a treatment-refractory disease into a treatment-responsive one.
The workflow below illustrates the implementation of this strategy.
The following table summarizes the core design elements of the phase II RESET trial, which investigates Lenvatinib as a redifferentiation agent [1].
| Protocol Element | Specification for the RESET Trial |
|---|---|
| Trial Identifier | NTC04858867 [1] |
| Study Type | Single-center, open label, Phase II [1] |
| Primary Objective | Evaluate the ability of short-term lenvatinib to restore RAI uptake [1] |
| Patient Population | 12 patients with RAI-refractory DTC with an indication for lenvatinib [1] |
| Intervention | Lenvatinib treatment for 6 or 12 weeks [1] |
| Key Assessments | Serial I-124 PET/CT for dosimetry at baseline, 6 weeks, and 12 weeks [1] |
| Primary Endpoint | Proportion of patients with sufficient renewed RAI uptake to warrant subsequent I-131 therapy [1] |
| Statistical Hypothesis | That at least 40% of patients will show meaningful renewed RAI uptake [1] |
For researchers designing a similar trial, the following methodologies from the RESET study provide a template for key experimental procedures.
This is a critical component for objectively measuring the redifferentiation effect. The protocol uses [1]:
Modern oncology trial design must evolve to increase efficiency and better tailor treatment strategies [2]. The RESET trial exemplifies several key principles, as shown below.
In the era of precision medicine, biomarkers are critically defined characteristics measured as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention [1]. They are indispensable throughout the anticancer drug development cycle, facilitating go/no-go decisions in early discovery, identifying patient populations most likely to respond, providing evidence of target modulation, and monitoring treatment efficacy and toxicity [2].
Biomarker assays can be broadly categorized based on their application and the nature of the analyte. The table below summarizes the main categories relevant to molecularly targeted therapies like kinase inhibitors.
Table 1: Categories of Biomarkers in Oncology Drug Development
| Category | Definition & Role | Example Analytes |
|---|---|---|
| Pharmacodynamic (PD) | Demonstrates a biological response to a therapeutic intervention, providing evidence of target engagement and helping to determine biologically active doses [2]. | VEGF, ANG2, FGF19, FGF21, FGF23 [3]. |
| Predictive | Identifies patients who are more likely to experience a favorable or unfavorable effect from a specific therapeutic intervention [1]. | EGFR mutations, T-cell inflamed GEP (TcellinfGEP), Tumor Mutational Burden (TMB) [1] [4]. |
| Prognostic | Provides information about the overall cancer outcome, independent of therapy, often used for patient stratification in clinical trials [1]. | Mutations in STK11, molecular subtypes (e.g., proliferative, angiogenic) [1] [5]. |
Robust biomarker assay validation is a cornerstone of generating reliable data. Validation should be performed on a "fit-for-purpose" basis, with the level of thoroughness increasing as the biomarker advances toward clinical use [2]. The process is typically conducted in three key phases.
Figure 1: Biomarker Assay Validation Workflow
This phase aims to generate data proving the assay meets acceptable performance standards. Key performance parameters to evaluate are listed below [2].
Table 2: Key Performance Parameters for Biomarker Assay Validation
| Parameter | Definition & Validation Approach |
|---|---|
| Precision | The closeness of agreement between a series of measurements. Assessed by measuring repeatability (within-run) and intermediate precision (between-run, between-days, between-analysts) using quality control (QC) samples. |
| Accuracy | The closeness of agreement between the measured value and a known true value. Often assessed by spiking a known amount of analyte into a control matrix and calculating the percentage recovery. |
| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of other components, such as matrix, metabolites, or concomitant medications. Test by analyzing individual lots of control matrix. |
| Sensitivity | The lowest amount of analyte that can be reliably measured. Defined as the Lower Limit of Quantification (LLOQ), typically with a precision of ≤20% CV and accuracy of 80-120%. |
| Calibration Curve | The relationship between instrument response and known analyte concentrations. A minimum of 6 non-zero concentrations should be used to define the working range. |
| Stability | The chemical stability of the analyte in the sample matrix under specific conditions (e.g., freeze-thaw, benchtop, long-term storage). |
The following examples illustrate the application of these protocols in clinical trials for Lenvatinib combination therapies.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Proteins
Protocol 2: RNA Sequencing for Gene Expression Profiling
Protocol 3: Whole Exome Sequencing for Mutation Status & TMB
Lenvatinib is a multi-kinase inhibitor targeting VEGFR 1-3, FGFR 1-4, PDGFRα, RET, and KIT [3]. Its activity impacts several key oncogenic signaling pathways.
Figure 2: Key Signaling Pathways Targeted by Lenvatinib
The biomarker analyses from clinical trials of Lenvatinib-based combinations reveal a consistent theme: clinical benefit is observed across a wide range of biomarker subgroups [5] [4]. This suggests that these combinations, particularly with immunotherapy, may overcome the biological constraints that make single biomarkers predictive for monotherapies.
For researchers, this underscores several critical points:
The search results indicate that Resencatinib is a synthetic small molecule tyrosine kinase inhibitor. The key information available from the Guide to Pharmacology database and a drug information site is summarized in the table below.
| Attribute | Description |
|---|---|
| Drug Class | Synthetic organic; Tyrosine Kinase Inhibitor (TKI) [1] [2] |
| Primary Target | RET (Rearranged during Transfection) proto-oncogene [2] |
| Other Targets | Epidermal Growth Factor Receptor (EGFR), HER2 [1] |
| Mechanism of Action | Inhibits kinase activity of RET, EGFR, and HER2, disrupting signaling pathways for cancer cell growth and proliferation [1] [2] |
| Potential Indications | Cancers driven by RET, EGFR, or HER2 alterations (e.g., certain thyroid, lung, breast cancers) [1] [2] |
| Status | Investigational; no approved treatment protocols available [1] [2] |
The following diagram illustrates the proposed mechanism of action of this compound based on the information found in the search results.
To ensure rigor and reproducibility in your research, the following established best practices should be implemented [1]:
While not for Resencatinib, the protocol for a Phase II trial investigating the tyrosine kinase inhibitor Lenvatinib offers a robust, adaptable template for clinical study design [2]. The core elements are outlined below.
Effective data presentation is crucial for communicating research findings clearly. The table below summarizes the primary methods and their appropriate use cases [3].
| Method | Best Use Cases | Key Strengths |
|---|---|---|
| Text [3] | Explaining findings, outlining trends, providing context. Ideal for conveying one or two numbers. | Provides interpretation and emphasizes specific data. |
| Tables [3] | Presenting individual, precise information; summarizing and comparing different variables; displaying quantitative and qualitative data together. | Presents exact values; accommodates information with different units; allows readers to selectively view data. |
| Graphs [3] | Displaying trends and relationships; simplifying complex information; facilitating comparison (e.g., over time, frequency distributions). | Provides an intuitive, overall view of data; effective for revealing patterns at a glance. |
A advanced technique to enhance table readability is the heat map, which applies a color gradient to the cell backgrounds to allow for quick visual identification of patterns or values of interest [3].
For research into drug resistance—a critical area in oncology—mathematical modeling can inform experimental design. One approach involves creating a family of mathematical models, each representing a different mechanism of resistance (e.g., pre-existing, randomly acquired, or drug-induced) [4]. Model selection and parameter sensitivity analysis can then indicate what additional data (e.g., initial resistance fraction from single-cell experiments or dose-escalation volumetric data) are required to distinguish the dominant resistance mechanism [4]. This strategy efficiently leverages the synergy between experimental and computational methods.
A primary mechanism of acquired resistance to Lenvatinib involves the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which is not a direct target of the drug. The experimental workflow below outlines the key steps for establishing this finding.
Objective: To establish and characterize Lenvatinib-resistant thyroid cancer cell lines and investigate the role of the EGFR pathway in conferring resistance [1].
Materials:
Methodology:
Establishment of Resistant Sublines (TPC-1/LR and FRO/LR):
Phenotypic Characterization:
Functional Validation of EGFR's Role:
In Vivo Validation:
The table below summarizes core findings from foundational studies on Lenvatinib, providing a reference for expected experimental outcomes.
Table 1: Key Efficacy and Safety Data from Lenvatinib Studies
| Study Focus / Cell Line | Key Metric | Result / Observation | Context & Notes |
|---|---|---|---|
| ATC Phase II Trial (Clinical) [2] | Objective Response Rate (ORR) | 2.9% (1 of 34 patients) | Monotherapy in Anaplastic Thyroid Cancer; trial halted for futility. |
| Median Overall Survival (OS) | 3.2 months | Highlights aggressive nature of ATC. | |
| Common Adverse Events | Hypertension (56%), Decreased Appetite (29%) | Safety profile was manageable. | |
| Resistant Cell Line (TPC-1/LR) [1] | Fold-Resistance | 140x increase vs. parental | IC50 compared to parental TPC-1 cells. |
| Resistant Cell Line (FRO/LR) [1] | Fold-Resistance | 5.3x increase vs. parental | IC50 compared to parental FRO cells. |
| Xenograft Model (TPC-1/LR) [1] | Tumor Growth Inhibition | Combination (Lenvatinib + Lapatinib) > Lenvatinib monotherapy | Demonstrated synergy and validated EGFR as a therapeutic target. |
For cancers with specific mutations like BRAF in Anaplastic Thyroid Cancer (ATC), simultaneous inhibition of multiple pathways shows promise. The following diagram illustrates the rationale for dual BRAF-MAPK and STAT3 inhibition.
Objective: To evaluate the efficacy of a dual-pathway inhibitor (like Resveratrol) against ATC cells with BRAF mutations and compare its performance to standard-of-care BRAF/MEK inhibitors (Dabrafenib/Trametinib) [3].
Materials:
Methodology:
Genotypic Characterization:
Functional Cell-Based Assays:
Mechanistic Signaling Analysis:
Future research will focus on translating these mechanistic insights into clinically viable strategies.
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. Their development requires rigorous characterization of mechanism of action, pharmacokinetic (PK) properties, and pharmacodynamic (PD) effects. The following notes outline the key technical considerations for a TKI with a profile similar to Lenvatinib [1] [2].
This protocol determines the half-maximal inhibitory concentration (IC50) of the TKI against its key kinase targets.
This method is used for determining TKI concentration in human plasma.
The following tables consolidate key quantitative data for Lenvatinib, serving as a reference model for expected data outputs.
Table 1: Clinical Pharmacokinetic Parameters of Lenvatinib [1]
| Parameter | Value Range | Notes |
|---|---|---|
| T~max~ | 1 - 4 hours | Delayed by high-fat meal |
| Terminal t~1/2~ | ~28 hours | Supports once-daily dosing |
| Apparent Oral Clearance | 4.2 - 7.1 L/h | |
| Volume of Distribution | 50.5 - 163.0 L | |
| Protein Binding | 97% - 99% | Primarily to albumin |
| Primary Metabolizing Enzymes | CYP3A4, Aldehyde Oxidase | >80% by CYP3A4 |
| Excretion | Feces (64%), Urine (25%) |
Table 2: Clinically Relevant Resistance Mechanisms and Potential Overcoming Strategies [1] [3] [4]
| Resistance Mechanism | Experimental/Observed Effect | Potential Overcoming Strategy |
|---|---|---|
| Epithelial-Mesenchymal Transition (EMT) | Increased invasiveness and metastasis | Nanotechnology for targeted delivery [1] |
| FGFR2 Kinase Domain Mutations | Confers resistance to selective FGFR inhibitors (e.g., Pemigatinib) | Lenvatinib retains efficacy due to its distinct binding mode [4] |
| Activation of Bypass Pathways (PI3K/AKT, JAK/STAT) | Sustains cell survival despite primary target inhibition | Combination therapy (e.g., Lenvatinib + Everolimus) [3] [5] |
| Altered Drug Transport | Reduced intracellular concentration | CRISPR screening to identify key transporters [1] |
The diagrams below illustrate the core experimental workflow for TKI characterization and a common resistance pathway encountered in cancer therapy.
Diagram 1: Experimental Workflow for TKI Characterization.
Diagram 2: TKI Resistance via Alternative Signaling Pathways.
The field of TKI development is rapidly evolving to overcome drug resistance. Key strategies include the rational design of combination therapies and the development of novel inhibitors targeting resistance mutations. For instance, the combination of Lenvatinib with Everolimus has shown improved efficacy in renal cell carcinoma by concurrently targeting VEGF and mTOR pathways [5]. Furthermore, drugs like Lenvatinib have demonstrated an ability to inhibit FGFR2 harboring mutations that cause resistance to more selective FGFR inhibitors, highlighting the therapeutic value of multi-targeted agents in specific contexts [4].
The following table summarizes the key characteristics of this compound based on current information:
| Attribute | Description |
|---|---|
| Drug Name | This compound (Investigational) [1] |
| Molecular Type | Small molecule tyrosine kinase inhibitor [1] |
| Primary Targets | EGFR, HER2, RET [1] |
| Mechanism of Action | Inhibits tyrosine kinase receptors to disrupt cancer cell growth and proliferation signaling pathways [1] |
| Research Use | For research only. Not for diagnostic or therapeutic use [2] |
| Chemical Properties | Contains an Alkyne group, allowing it to be used as a click chemistry reagent [2] |
This compound is a multi-targeted tyrosine kinase inhibitor. It works by blocking specific receptors on the surface of cancer cells, which are part of larger signaling networks that promote cell growth and survival [1]. The diagram below illustrates how this compound interacts with these key pathways.
Since detailed protocols are not available in the public domain, here is guidance on how to approach protocol optimization and create your troubleshooting guides:
The following table outlines the core methodology used in recent studies to determine the solubility of various anticancer drugs, which can be adapted for Resencatinib [1] [2] [3].
| Aspect | Protocol Description |
|---|---|
| Core Method | Static (equilibrium) method using a high-pressure PVT (Pressure, Volume, Temperature) cell [3]. |
| Detection & Analysis | Gravimetric analysis (weighing dissolved solute) or UV-Vis spectrophotometry [1] [2] [3]. |
| Typical Temperature Range | 308 K to 338 K (approximately 35°C to 65°C) [1] [2] [3]. |
| Typical Pressure Range | 12 MPa to 40 MPa (approximately 120 to 400 bar) [1] [2] [3]. |
| Standard Procedure | 1. Place a known amount of drug in the equilibrium cell. 2. Pressurize and heat the cell with SC-CO2. 3. Allow the system to reach equilibrium (e.g., for 60 minutes) [1]. 4. Trap and analyze the saturated SC-CO2 to determine the amount of dissolved drug. |
The workflow for this experimental process can be visualized as follows:
Here are answers to common questions and potential issues based on general solubility measurement principles.
Q1: Why is my measured solubility data inconsistent or scattered?
Q2: How can I predict solubility for conditions I haven't tested experimentally?
Q3: What is the "crossover pressure" and why is it important?
Since direct information on this compound is unavailable, I suggest these approaches to find the specific data you need:
This section provides a detailed troubleshooting guide for managing adverse events associated with Tyrosine Kinase Inhibitors.
Hematologic Toxicity (Neutropenia/Thrombocytopenia)
Pleural Effusion
Other Non-Hematologic Adverse Reactions
The workflow for managing these toxicities can be summarized as follows, illustrating the decision points for dose modification:
For researchers, establishing consistent monitoring protocols is crucial for generating reliable data. The following table outlines key experiments and assessments for tracking TKI toxicity in a clinical or pre-clinical setting.
| Assessment Type | Specific Parameters | Recommended Frequency | Methodology / Notes |
|---|---|---|---|
| Hematologic Monitoring [1] [3] [2] | Complete Blood Count (CBC) with differential (ANC, platelets, hemoglobin) | Weekly for first 1-2 months, then monthly or as clinically indicated. | Perform venipuncture and analyze with an automated hematology analyzer. |
| Biochemical Monitoring [3] [2] | Liver Function Tests (AST, ALT, Bilirubin), Electrolytes | Periodically, or at baseline and when symptoms occur. | Monitor for tumor lysis syndrome in patients with high tumor burden. |
| Cardiovascular & Pulmonary Monitoring [3] [4] | Echocardiogram, ECG, Chest X-ray/CT | At baseline for high-risk patients; as needed for symptoms (e.g., dyspnea). | Monitor for signs of pulmonary arterial hypertension (PAH) and pleural effusion. |
| Therapeutic Drug Monitoring (TDM) [6] | Trough plasma concentration (Cmin) | At steady-state (just before next dose). | An exploratory target for dasatinib is a Cmin of 2.61 ng/mL. Higher concentrations are linked to both efficacy and toxicity. |
The logical flow for implementing these monitoring protocols is shown below:
Q1: What are the critical drug-drug interactions to manage in patients on dasatinib? A1: Dasatinib is primarily metabolized by CYP3A4. Key interactions include [1] [2]:
Q2: Are there identifiable risk factors for severe adverse events with TKIs like dasatinib? A2: Yes. Real-world studies indicate that patients with the following are at higher risk for grade ≥3 adverse events [4]:
Q3: What is the evidence for therapeutic drug monitoring (TDM) of dasatinib? A3: Evidence supports a relationship between dasatinib exposure and both efficacy and toxicity. Population PK-PD analyses show that a higher weighted average steady-state concentration is significantly associated with major cytogenetic response, while the trough concentration is significantly related to the occurrence of pleural effusion [6]. While TDM is still considered "exploratory" for dasatinib, it is a promising tool for personalized dosing.
The table below summarizes the primary documented mechanisms that contribute to resistance to lenvatinib therapy.
| Mechanism Category | Specific Process/Pathway | Key Molecules/Factors Involved | Relevant Cancer Type(s) |
|---|---|---|---|
| Intracellular Mechanisms | |||
| • Cell Death & Proliferation | Autophagy activation [1] | LAPTM5, STOML2, FOXA2 [1] [2] | Hepatocellular Carcinoma (HCC) |
| Ferroptosis inhibition [3] [1] | Ferroptosis-related genes, HIF-1α [1] | HCC | |
| Epithelial-Mesenchymal Transition (EMT) [3] | ZEB1 [2] | HCC | |
| • Metabolic Remodeling | Serine synthesis pathway activation [2] | PHGDH [2] | HCC |
| • Epigenetic Regulation | RNA modification (m6A) [3] [1] | METTL3, FZD10 [1] | HCC |
| Non-coding RNAs [4] [2] | lncRNA HOTAIRM1, miR-6071, circMED27 [1] [4] [2] | HCC | |
| Membrane & Transport Mechanisms | ATP-binding cassette (ABC) transporters [1] [5] | ABCB1 (P-gp) [1] [5] | HCC |
| Exosome-mediated communication [1] | Information not specified in search results | HCC | |
| Extracellular Mechanisms | Tumor Microenvironment (TME) immunosuppression [1] | TAMs, Tregs, MDSCs, CAFs [1] | HCC |
| Activation of bypass signaling tracks [6] [7] | HGF/c-MET, FGF, EGFR [1] [6] | HCC, Medullary Thyroid Cancer |
For researchers designing experiments to study or overcome resistance, the following pharmacological and molecular data from the literature may be useful.
| Parameter | Details / Key Findings | Experimental Context / Notes |
|---|---|---|
| Lenvatinib Pharmacological Parameters [5] | ||
| • Protein Binding | 98-99% (primarily to albumin) [5] | Concentration-independent. |
| • Maximum Concentration (Tmax) | 1-4 hours after oral administration [5] | A high-fat diet slows absorption. |
| • Terminal Half-life (t1/2) | ~28 hours [5] | Supports once-daily dosing regimen. |
| • Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) [5] | Accounts for >80% of metabolism. |
| • Key Transporters | Substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5] | Ketoconazole (an inhibitor) increases C~max~. |
| Validated Experimental Workflows | ||
| • CRISPR/Cas9 Screens | Identified LAPTM5 as a driver of resistance by promoting autophagy [1]. | Used to discover novel resistance genes. |
| • Immune Complex Kinase Assay | Validated constitutive activity of a novel RET activation loop deletion mutant (p.D898_E901del) [7]. | Used to characterize on-target mutations. |
| • Ba/F3 Cell Transformation Assay | Assessed oncogenic potential and inhibitor sensitivity (IC~50~) of kinase mutants [7]. | Used for functional validation of mutations. |
Current research focuses on combination therapies to counteract resistance mechanisms:
ETV6::NTRK3 fusion, the combination of selpercatinib and the NTRK inhibitor larotrectinib was effective. Subsequent resistance via an EML4::ALK fusion was addressed with a combination of selpercatinib and the ALK/NTRK inhibitor entrectinib [7].The diagrams below illustrate the complex interplay of resistance mechanisms and a generalized experimental workflow for their investigation.
Q1: What are the most common "on-target" vs. "off-target" resistance mechanisms to kinase inhibitors like lenvatinib? While not as commonly documented for lenvatinib as for some other TKIs, "on-target" resistance typically involves secondary mutations in the kinase domain of the primary drug target (e.g., a "gatekeeper" mutation) that sterically hinders drug binding [6]. "Off-target" resistance is more complex and frequent for lenvatinib in HCC. It involves the activation of bypass signaling pathways (e.g., HGF/c-MET) or histological transformation that allows the tumor to proliferate independently of the original drug target [1] [6] [7].
Q2: How can I experimentally determine if resistance in my cell line model is due to upregulated drug efflux? A standard approach is to use inhibitors of specific efflux pumps. Lenvatinib is a known substrate for P-glycoprotein (P-gp/ABCB1) and BCRP [5]. You can test for increased efflux by treating your resistant cells with lenvatinib in the presence of a P-gp inhibitor (e.g., ketoconazole, elacridar). A significant increase in lenvatinib's cytotoxicity and intracellular concentration in the resistant line upon inhibitor co-treatment strongly suggests active efflux as a contributing resistance mechanism [3] [5].
Q3: Are there any known pharmacogenomic factors that affect lenvatinib exposure and potential resistance?
Yes, inter-individual variability in drug metabolism can influence efficacy. Lenvatinib is primarily metabolized by the CYP3A4 enzyme [5]. Genetic polymorphisms in CYP3A4 (e.g., the CYP3A4*1G allele) have been shown to affect the maximum plasma concentration (C_max) of lenvatinib in clinical studies [5]. Lower drug exposure due to rapid metabolism could theoretically contribute to de novo resistance, highlighting the importance of considering pharmacological parameters in resistance studies.
When facing a validation failure, a structured investigation is crucial. The following workflow outlines the key decision points for root cause analysis and recovery.
The table below summarizes frequent problems encountered during bioanalytical method validation and how to address them [1].
| Problem Area | Root Cause Examples | Recommended Corrective Actions |
|---|---|---|
| Intermediate Precision | Significant variation between instruments, operators, or days [1]. | Tighten operational controls, improve operator training, or remove outlier systems from validation scope [1]. |
| Accuracy / "Matching" | New method fails to correlate with established reference method [1]. | Re-evaluate method specificity or optimize sample preparation steps to improve recovery [1]. |
| Specificity | Target interference from drug metabolites, circulating targets, or matrix components (e.g., serum) [2]. | Revalidate method using disease-state matrix; incorporate pre-dose study samples for selectivity evaluation [2]. |
| Impurity Profile | Inadequate assessment of physiochemical properties (e.g., light sensitivity, reactivity) of the molecule [3]. | Re-develop method with full understanding of molecule properties; design validation studies that account for these factors [3]. |
These generalized protocols for common techniques can serve as a template for your Resencatinib-specific procedures.
The following diagram and steps outline a standard sandwich ELISA workflow, which is common for quantifying biomolecules.
Key Materials:
Critical Steps & Troubleshooting:
Western blotting is used to detect specific proteins and confirm a target's presence or size.
Workflow Summary:
Common Troubleshooting:
Preventing issues is more efficient than troubleshooting them. Consider these strategies:
For modern targeted therapies, the traditional "Maximum Tolerated Dose" (MTD) paradigm, developed for chemotherapies, is often suboptimal [1]. Key reasons for dose optimization include:
Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for several cancers, including hepatocellular carcinoma (HCC) and thyroid cancer [3]. The following table outlines its standard dosing and a critical optimization metric.
| Cancer Indication | Standard Starting Dose | Key Dose Optimization Metric |
|---|---|---|
| HCC (≥60 kg) | 12 mg orally, once daily | Maintain a high Relative Dose Intensity (RDI) |
| HCC (<60 kg) | 8 mg orally, once daily | Maintain a high Relative Dose Intensity (RDI) |
| RCC (with pembrolizumab) | 20 mg orally, once daily | - |
| Thyroid (DTC) | 24 mg orally, once daily | - |
| Hepatic Impairment (Child-Pugh C) | Dose reduction required (e.g., 14 mg for DTC) [3] | - |
A key finding from real-world studies on Lenvatinib in HCC is the importance of Relative Dose Intensity (RDI), which is the ratio of the dose actually received to the planned standard dose [4]. One study found that achieving an 8-week RDI of ≥67% was significantly associated with a better Objective Response Rate and improved Overall Survival [4]. This makes RDI a crucial parameter to monitor in clinical practice.
For researchers investigating dosing schedules, here are methodologies derived from recent studies.
This protocol is based on a retrospective clinical study of Lenvatinib in hepatocellular carcinoma [4].
This protocol explores a strategic dose optimization concept: continuing therapy beyond initial disease progression.
Q1: A high percentage of patients in our study require dose reduction due to adverse events. What is the recommended management strategy?
Q2: Our preclinical data from animal models does not translate well to human trials for dose selection. How can we improve this process?
The following diagram illustrates the core conceptual shift and key steps in modern oncology dose optimization, as outlined by the FDA's Project Optimus and recent research.
The recommended starting dose of Lenvatinib varies significantly based on the specific cancer being treated and whether it is used as monotherapy or in combination with other agents. The following table summarizes the standard initial dosing regimens [1] [2] [3].
| Indication | Regimen Type | Recommended Starting Dose | Combination Agent Dose (if applicable) |
|---|---|---|---|
| Differentiated Thyroid Cancer (DTC) [1] | Monotherapy | 24 mg orally, once daily | - |
| Hepatocellular Carcinoma (HCC) [1] [2] | Monotherapy | Weight-based: • ≥60 kg: 12 mg daily • <60 kg: 8 mg daily | - | | Renal Cell Carcinoma (RCC) [1] | Combination | 18 mg orally, once daily | Everolimus 5 mg orally, once daily | | Renal Cell Carcinoma (RCC) (1st-line) [1] | Combination | 20 mg orally, once daily | Pembrolizumab 200 mg IV every 3 weeks | | Endometrial Carcinoma [1] | Combination | 20 mg orally, once daily | Pembrolizumab 200 mg IV every 3 weeks |
Lenvatinib treatment is associated with several adverse reactions that require proactive management. The strategy typically involves treatment interruption until the adverse event resolves to a certain grade, followed by dose reduction upon resumption. The following table outlines management protocols for common adverse reactions [4] [1].
| Adverse Reaction | Withhold Lenvatinib Until: | Resume at Reduced Dose? | Permanently Discontinue for: |
|---|---|---|---|
| Hypertension [1] | Grade 3 hypertension is controlled with antihypertensive therapy. | Yes | Grade 4 hypertension |
| Proteinuria [1] | Proteinuria is <2 g/24 hr. | Yes | Nephrotic syndrome |
| Diarrhea / GI Toxicity [4] [1] | Grade 3 nausea, vomiting, or diarrhea resolves to Grade ≤1. | Yes | Grade 4 nausea, vomiting, or diarrhea; any grade GI perforation; Grade 3-4 fistula |
| Fatigue [4] | Grade 3 fatigue resolves to Grade ≤1. | Yes | Grade 4 fatigue |
| Hand-Foot Skin Reaction [4] | Grade 2-3 reaction resolves to Grade 0-1. | Yes | Grade 4 reaction |
The dose is reduced in a step-wise manner based on the indication [1]:
The diagram below outlines the standard clinical decision-making process for managing adverse reactions during Lenvatinib treatment.
Analytical method validation demonstrates that a laboratory method is suitable for its intended purpose, ensuring reliable results for assessing drug quality. The core principles are defined by regulatory bodies like the ICH and USP [1] [2].
The table below outlines the key performance characteristics that must be validated for a method to be considered reliable.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity [1] | Ability to accurately measure the analyte despite potential interference from other components (e.g., impurities, matrix). | No interference at the retention time of the analyte. |
| Accuracy [1] | Closeness of test results to the true value. | Recovery of 90-110% for API, 80-120% for impurities at various levels [1]. |
| Precision [1] | Degree of agreement among individual test results from multiple sampling of the same homogenous sample. | RSD (Relative Standard Deviation) ≤ 2% for API, ≤ 10% for impurities [1]. |
| Linearity [1] | Ability to obtain test results directly proportional to the analyte concentration. | Correlation coefficient (r) > 0.999 for API, >0.995 for impurities [3]. |
| Range [1] | Interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. | From LOQ to 120-150% of the test concentration. |
| LOD/LOQ [1] | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. For LOQ, accuracy and precision should also meet criteria [4] [3]. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, flow rate). | Method performance remains within specified criteria. |
While methods must be adapted for Resencatinib, protocols for related drugs provide an excellent starting point for development and troubleshooting.
1. UPLC-MS/MS Method for Kinase Inhibitors in Plasma This protocol, used for simultaneous determination of lenvatinib and telmisartan, exemplifies a highly sensitive bioanalytical method [5].
2. HPLC-UV Method for Impurity Detection This protocol, developed for selpercatinib, is a common approach for related substance testing in active pharmaceutical ingredients (APIs) [3].
The following workflow diagrams and tables address common problems encountered during method development and validation.
| Issue | Potential Causes | Solutions & Troubleshooting Steps |
|---|
| Poor Peak Shape | Column contamination or degradation [3]. Inappropriate mobile phase pH/buffer. Sample solvent stronger than mobile phase. Extra-column volume. | Flush and regenerate the column. Check column performance with a test mixture. Adjust buffer pH and ensure fresh preparation. Use a weaker solvent for sample dissolution. Minimize connection volumes. | | Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. Column temperature not stabilized. Column equilibrium not reached. | Use HPLC-grade solvents and high-precision mixing. Ensure column thermostat is functioning. Allow sufficient equilibration time between runs. | | Low Recovery | Incomplete sample preparation (extraction, precipitation). Sample adsorption or degradation. Incorrect standard preparation. | Optimize sample preparation technique (e.g., sonication, vortex time). Use appropriate stabilizers in the solution. Verify standard purity and preparation steps. | | Failing System Suitability | Uncontrolled method parameters affecting precision, resolution, or tailing. | Investigate method robustness using a structured approach like a Design of Experiment (DoE) to define acceptable parameter ranges (e.g., pH ± 0.2, temperature ± 2°C) [4] [2]. | | High Baseline Noise | Contaminated detector cell. Mobile phase degassing issues. Contaminated solvents or buffer. | Flush the detector cell. Thoroughly degas mobile phase. Use fresh, high-purity solvents. |
Q1: How do I set the Limit of Detection (LOD) and Limit of Quantification (LOQ)? For instrumental techniques like HPLC, LOD and LOQ are typically based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ [4] [3]. The LOQ should also be validated to demonstrate that the analyte can be quantified with acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 10%) [1].
Q2: What is the difference between robustness and system suitability? Robustness is a validation parameter that evaluates the method's capacity to remain unaffected by small, deliberate variations in operational parameters (e.g., ±0.1 pH unit, ±2°C column temperature) [2]. It is tested during method development. System suitability is a set of tests performed before each analytical run to ensure the system (instrument, reagents, column) is functioning correctly on that day, using predefined criteria from the robustness study (e.g., resolution, precision, tailing factor) [1].
Q3: How can I improve the selectivity of my HPLC method for this compound and its impurities? Method selectivity can be enhanced by:
Q4: What is the best way to validate the stability of analytical solutions? Solution stability should be validated under the conditions of storage and use. Prepare stock and working solutions of the analyte and store them at specified temperatures (e.g., room temperature and 4°C). Inject these solutions at regular intervals and compare the analyte response (peak area) and appearance (no new peaks) with a freshly prepared solution. Stability is accepted if the deviation from the initial value is within ±2% for area and no significant degradation is observed [3].
When specific data is unavailable for a new chemical entity, you can establish stability profiles through systematic forced degradation studies. The following table summarizes the standard stress conditions to understand drug stability characteristics, based on methodologies applied to similar kinase inhibitors like lenvatinib [1] [2].
| Stress Condition | Typical Parameters | Key Analytical Monitoring | Information Gained |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 0.1M HCl, room temp. or elevated temp. (e.g., 60°C) for 24-48 hours [2] | HPLC/PDA to track main peak decrease and new degradation peaks [1] | Susceptibility to acid-catalyzed degradation; identifies acid-specific degradants |
| Basic Hydrolysis | e.g., 0.1M NaOH, room temp. or elevated temp. (e.g., 60°C) for 24-48 hours [2] | HPLC/PDA and LC-MS for degradant identification [1] | Susceptibility to base-catalyzed degradation; identifies base-specific degradants |
| Oxidative Stress | e.g., 3% H₂O₂, room temp. for 24 hours [1] [2] | HPLC/PDA and LC-MS for degradant identification [1] | Susceptibility to oxidation; identifies oxidative degradants (e.g., N-oxides) |
| Thermal Stress (Solid) | e.g., 60°C for 10 days [1] | HPLC for assay and related substances [2] | Intrinsic stability of the API in its solid state under dry conditions |
| Photolytic Stress | e.g., exposure to UV and visible light per ICH Q1B guidelines [1] | HPLC/PDA for assay and related substances [1] | Photosensitivity of the drug substance |
This systematic approach helps identify degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods [1] [2]. The workflow for conducting these studies is outlined below:
You can adapt this detailed protocol, based on studies of lenvatinib, for "Resencatinib" [1]:
Q: How early in drug development should we conduct forced degradation studies? A: Forced degradation studies are most valuable when initiated early in the preformulation stage. The insights gained are critical for guiding the formulation strategy, selecting excipients, and defining storage conditions for toxicology studies, thereby reducing the risk of late-stage failures [3].
Q: Our drug is a tyrosine kinase inhibitor. What are the common degradation pathways we should expect? A: Based on studies of similar drugs like lenvatinib and sunitinib, you should be vigilant about:
Q: What is the best way to present stability data for regulatory submissions? A: A modern and highly regarded approach is to use Quality by Design (QbD) principles. This involves systematically screening and optimizing the analytical method using statistical designs (e.g., Plackett-Burman for screening, Response Surface Methodology for optimization). A QbD-based stability-indicating method, validated as per ICH guidelines, provides a strong case for regulators [2].
The challenges in delivering TKIs are well-documented for drugs like Dasatinib. The table below summarizes the core problems and the advanced nanocarrier strategies being used to solve them.
Table 1: Common TKI Delivery Challenges & Enhancement Strategies
| Challenge | Impact on Therapy | Proposed Enhancement Strategy |
|---|---|---|
| Poor Aqueous Solubility (BCS Class II drug) [1] [2] | Low oral bioavailability; requires high doses leading to systemic toxicity [1] [2] | Lipid-based hybrid nanoparticles: Combine polymeric core with lipid shell to improve solubility and intestinal absorption [2]. |
| Rapid Systemic Clearance | Short half-life (3-5 hours); necessitates frequent dosing, reducing patient compliance [1] [2] | PEGylated Nanoparticles: "Stealth" coating extends circulation time by reducing immune clearance [1] [2]. |
| Off-Target Toxicity | Side effects (e.g., pleural effusion, myelosuppression) limit dose escalation and reduce quality of life [1] [2] | Ligand-functionalized Targeted Delivery: Use of antibodies, peptides, or aptamers on nanocarriers for selective tumor accumulation [1] [2]. |
| Drug-Drug Interactions | Susceptibility to P-glycoprotein efflux; interactions with proton pump inhibitors reducing gastric solubility and absorption [2] | Mucoadhesive Hybrid Nanoparticles: Use of materials like chitosan to enhance gut residence time and permeability, overcoming efflux [2]. |
Based on the general hurdles in developing high-concentration formulations and nanocarriers, here are some anticipated troubleshooting guides.
The following workflow outlines a systematic approach to troubleshooting these formulation issues:
FAQ 1: What are the major factors contributing to lenvatinib exposure variability in a real-world patient population? Real-world patients often differ from those in controlled clinical trials. A study found that patients with metastatic renal cell carcinoma (mRCC) in routine care were more heavily pre-treated and had a worse performance status than trial participants. This was associated with overall lower pharmacokinetic (PK) exposure and a shorter median time to treatment discontinuation (7.5 months vs. 11.0 months in the trial). To manage tolerability, 66% of these patients started with a reduced dose [1].
FAQ 2: How does a reduced starting dose of lenvatinib impact efficacy in combination therapy? While reduced doses are used to mitigate toxicity, they may compromise efficacy. A real-world study on lenvatinib combined with pembrolizumab for advanced endometrial cancer showed that while toxicity was high with the standard 20 mg dose, an age-adjusted analysis found a significantly higher hazard of progression or death in the group starting with ≤10 mg. This suggests that dose reductions, though common, require careful consideration in the context of potential efficacy loss [2].
FAQ 3: Are there known differences in lenvatinib pharmacokinetics between adult and pediatric populations? The safety and efficacy of lenvatinib in pediatric patients have not been firmly established [3]. Preclinical data from rat studies indicate that juvenile rats exhibited a notably different mean retention time and had one-third lower steady-state concentrations of lenvatinib in the liver compared to adult rats after multiple doses. This was linked to higher mRNA expression of the metabolic enzyme CYP3A2 in juveniles, suggesting that pediatric patients might require different dosing to achieve desired clinical outcomes [4].
FAQ 4: What are the key solubility and biopharmaceutical properties of lenvatinib that could affect formulation? Lenvatinib is a kinase inhibitor (KI) that is poorly soluble and is generally categorized in Biopharmaceutics Classification System (BCS) class II or IV. This poor solubility increases the risk that improper manipulation of the solid oral dosage form (e.g., crushing tablets for suspension) could alter its pharmacokinetics and bioavailability [5].
Challenge 1: Managing Variable Patient Exposure and Tolerability
Challenge 2: Formulation Manipulation for Preclinical or Special Populations
The table below summarizes key pharmacokinetic parameters and clinical observations for lenvatinib.
| Parameter / Observation | Details | Context / Source |
|---|---|---|
| Time to Peak Plasma (Tmax) | 1 to 4 hours [3] | Absorption rate delayed by high-fat meal (median Tmax 2 to 4 hours) [3]. |
| Elimination Half-life | Approximately 28 hours [3] | Supports once-daily dosing regimen. |
| Primary Metabolic Pathways | CYP3A4, Aldehyde Oxidase, Non-enzymatic processes [3] | Potential for drug interactions with CYP3A4 inducers/inhibitors. |
| Route of Excretion | Feces (64%), Urine (25%) [3] | Consider in patients with hepatic or renal impairment. |
| Real-World Exposure (mRCC) | Lower overall PK exposure [1] | Compared to phase III trial population. |
| Pediatric Preclinical Exposure | Lower steady-state liver concentration [4] | Juvenile rat model compared to adult rats. |
The following diagram illustrates the key pathways involved in lenvatinib's pharmacokinetics, based on available data.
Understanding how cancer cells rewire their metabolism is crucial for overcoming drug resistance. The table below summarizes key metabolic mechanisms identified in research on other TKIs, which are highly relevant for investigating any novel compound.
| Drug | Observed Metabolic Shift | Key Molecules/Pathways | Experimental Evidence | Citation |
|---|---|---|---|---|
| Lenvatinib (in HCC) | Increased glycolysis → lactate accumulation → serine metabolism reprogramming | Lactylated IGF2BP3, PCK2, NRF2, SAM, m6A RNA modification | Proteomics, lactylation assays, siRNA knockdown, glycolysis inhibition (2-DG) restored sensitivity in vivo. [1] | |
| Lenvatinib (in HCC) | Shift from mitochondrial OXPHOS to glycolysis | BNIP3-mediated mitophagy, AMPK, ENO2 signaling | RNA-seq, GSEA, flow cytometry, in vivo orthotopic models. BNIP3 inhibition re-sensitized cells. [2] | |
| Dasatinib (in Thyroid Cancer) | Altered glycolysis, TCA cycle, and amino acid metabolism; 2-oxoglutarate accumulation | Src and MEK1/2 pathways | Mass spectrometry-based metabolomics (8-h and 24-h treatment time points). [3] |
Based on the general principles observed, here are some anticipated issues and methodological guides for your work on Resencatinib.
Q1: What are the most likely metabolic pathways that could confer resistance to a new TKI like this compound?
Q2: If my in vitro models show promising this compound efficacy, but in vivo results are variable, what could be the cause?
Here are detailed methodologies for key experiments, adapted from the literature, to investigate metabolic stability.
Protocol 1: Investigating Glycolysis-Driven Resistance Mechanisms
This protocol is adapted from studies on lenvatinib resistance to identify if a similar lactylation-driven feedback loop could exist for this compound [1].
Protocol 2: Profiling the Metabolomic Response to Treatment
This protocol is based on research showing that dasatinib and trametinib significantly alter the cancer metabolome, providing a template for studying this compound's effects [3].
The diagram below outlines the logical flow for investigating this compound metabolic resistance, integrating the protocols above.
Given the lack of direct data on this compound, I suggest the following paths forward:
Q1: What are the primary metabolic pathways and key drug interaction risks for Resencatinib? While specific data is limited, as a tyrosine kinase inhibitor, this compound's interactions are often related to its metabolism and its effect on certain enzymes [1].
Q2: How should potential interactions with common medications be managed? Until this compound-specific studies are conducted, a conservative and precautionary approach is recommended. The table below outlines common medication classes and proposed management strategies, drawing from general TKI interaction profiles [2].
| Medication Class | Example Drugs | Potential Interaction & Result | Proposed Management Strategy |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Clarithromycin, Itraconazole, Ritonavir | May increase this compound plasma concentration, raising the risk of toxicity. | Avoid concurrent use. If unavoidable, closely monitor for adverse effects and consider a this compound dose reduction. |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, St. John's Wort | May decrease this compound plasma concentration, reducing its efficacy. | Avoid concurrent use. If unavoidable, consider a this compound dose increase and monitor for loss of efficacy. |
| Gastric pH Modifiers | Omeprazole, Famotidine, Calcium Carbonate | May reduce this compound absorption, potentially decreasing its efficacy. | Stagger administration by at least 2-4 hours. For H2 blockers, administer this compound 2 hours before or 10 hours after the H2 blocker. |
| QT-Prolonging Drugs | Azithromycin, Citalopram, Amiodarone | Potential additive effect on QT interval, increasing arrhythmia risk. | Avoid combination if possible. If used, conduct regular ECG monitoring of the QT interval. |
Q3: Are there any known food or supplement interactions with this compound?
Protocol 1: In Vitro Cytochrome P450 Enzyme Inhibition Assay This protocol determines this compound's potential to inhibit key drug-metabolizing enzymes.
Protocol 2: Caco-2 Cell Permeability Assay to Assess the Impact of Gastric pH Modifiers This protocol evaluates how changes in pH might affect the absorption of this compound.
The following diagram outlines a logical workflow for identifying, assessing, and managing potential drug interactions during this compound therapy. This provides a clear, actionable guide for clinical researchers.
Decision Workflow for this compound Drug Interactions
| Challenge Category | Specific Challenge | Potential Mitigation Strategy |
|---|---|---|
| Formulation & Process | High-concentration formulation issues (solubility, viscosity, aggregation) [1] | Use traditional excipients with large-volume delivery devices (e.g., OBDS) instead of ultra-high-concentration formulations [1]. |
| High product variability and process robustness [2] | Implement Automated Manufacturing Platforms with real-time monitoring and process control [2]. | |
| Scalability & Cost | High cost of goods (COGs), especially for autologous products [2] | Adopt automation, closed manufacturing systems, and simplify process steps to drive down costs [2]. |
| Scalability of vein-to-vein processes for personalized therapies [2] | Develop fit-for-purpose models, including patient-adjacent or regionalized manufacturing [2]. | |
| Supply Chain & Logistics | Management of patient-specific supply chains and cold chain [2] | Utilize advanced digital logistics platforms for end-to-end traceability and chain-of-identity [2]. |
| Reliance on fragile global supply chains [3] | Build resilient, digitally-connected supply chains using tools like digital twins and blockchain [3]. | |
| Analytical Development | Ensuring robustness and consistency of analytical methods [4] | Employ Analytical Quality by Design (AQbD) and Design of Experiments (DoE) for method development [4]. |
For developing a robust analytical method (e.g., for impurity profiling or drug concentration measurement), the Analytical Quality by Design (AQbD) approach is highly recommended. The methodology for Ponatinib provides a transferable template [4].
The workflow below visualizes the AQbD process for developing a robust HPLC method, which you can adapt for Resencatinib analysis.
Key Steps in the Protocol:
Based on the challenges identified, here are potential FAQs you could develop for your technical support center.
Formulation & Process
Scalability & Supply Chain
For small-molecule drugs like Resencatinib, purity can be compromised by the formation of degradation products during manufacturing or storage. A forced degradation study, which stresses the drug under various conditions, is the standard approach to identify these potential impurities [1].
The table below outlines common stress conditions and the types of degradation they can cause, which should be considered for this compound.
| Stress Condition | Example | Typical Degradation Pathway |
|---|---|---|
| Acidic Hydrolysis | HCl | Hydrolysis, Dealkylation |
| Basic Hydrolysis | NaOH | Hydrolysis, Oxidative Degradation (in presence of oxygen) |
| Oxidative Stress | H₂O₂ | N-oxidation, Ring Hydroxylation |
| Thermal Stress (Solid) | High Temperature | Dehydration, Polymorphic Conversion |
| Photolytic Stress | UV/VIS Light | Ring Opening, Dimerization |
The following workflow diagram outlines the core process for a forced degradation study.
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity. The following table lists common HPLC issues that can skew purity results and their solutions [2] [3].
| Symptom | Potential Cause | Troubleshooting Action |
|---|---|---|
| Peak Tailing | Silanol interactions, Column void | Use high-purity silica columns; Add competing amine to mobile phase; Replace column [2]. |
| Peak Fronting | Column overload, Blocked frit | Reduce injection amount; Replace column inlet frit or guard column [2]. |
| Retention Time Drift | Mobile phase evaporation, Column temperature fluctuation, Leak | Use fresh, well-mixed mobile phase; Cover solvent reservoirs; Control column temperature; Check for system leaks [4] [3]. |
| Broad Peaks | Large detector cell volume, Extra-column volume | Ensure flow cell volume is ≤1/10 of peak volume; Use short, narrow-bore capillaries [2]. |
| Extra Peaks | Sample degradation, Contamination, Carryover | Check sample stability; Flush injector and column; Use sufficient wash solvent [2]. |
| Erratic Baseline | Contaminated mobile phase, Insufficient degassing | Use high-purity solvents; Degas mobile phase thoroughly [2]. |
This protocol, adapted from a study on Lenvatinib, provides a detailed methodology for identifying degradation products [1].
1. Instrumentation and Conditions
2. Sample Preparation
3. Analysis and Characterization
What are the most critical parameters to ensure a stable HPLC method for this compound purity? The most critical factors are a well-buffered mobile phase (e.g., 20-50 mM concentration) to maintain consistent pH, a thermostatted column compartment to prevent retention time drift, and the use of high-purity solvents and additives. Always use freshly prepared mobile phase [3].
How can I distinguish between a degradation product and an impurity from synthesis? Degradation products are time-dependent and their levels increase under stress conditions. Process-related impurities are typically present in the initial drug substance and their levels remain constant over time unless the synthesis changes. Mass spectrometry is essential to confirm their distinct chemical structures [1].
Our purity results are not reproducible between different HPLC systems. What could be the cause? This is often due to extra-column volume differences between systems. Check the internal diameter and length of all tubing, especially the connection between the injector and column, and the column and detector. Ensure the detector flow cell volume is appropriate for the column dimensions [2].
Selpercatinib is a first-in-class, highly selective RET inhibitor developed for treating cancers with RET gene alterations. [1] The standard therapies it is compared against include:
The following table summarizes the core comparative efficacy data based on an interpatient analysis of the LIBRETTO-001 trial. [1]
| Cancer Type | Treatment Arm | Objective Response Rate (ORR) | Median PFS (vs. Comparator) | Hazard Ratio (HR) for Progression/Death |
|---|---|---|---|---|
| RET fusion-positive NSCLC | Selpercatinib (1L) | 85.3% | Significantly Longer | 0.54 [1] |
| Standard Therapy (1L) | 39.7% | (Reference) | ||
| RET-mutated MTC | Selpercatinib (1L) | 82.6% | Significantly Longer | 0.15 [1] |
| Standard Therapy (1L) | 15.2% | (Reference) | ||
| RET fusion-positive TC | Selpercatinib (1L) | 81.8% | Significantly Longer | 0.12 [1] |
| Standard Therapy (1L) | 31.8% | (Reference) |
The key evidence for selpercatinib comes from the LIBRETTO-001 trial, a pivotal Phase I/II single-arm, multicenter clinical trial. [1] A dedicated interpatient analysis was conducted to compare its first-line use against standard therapies.
This analysis created a "comparator arm" from within the same trial by using data from patients who had first received standard therapies and then crossed over to selpercatinib in a later line of treatment. [1] This innovative methodology helps provide a controlled comparison despite the lack of a traditional randomized control group in the main trial.
The analysis compared several time-to-event endpoints, all favoring first-line selpercatinib. [1]
Selpercatinib directly targets the underlying oncogenic driver in RET-altered cancers.
The data demonstrates that first-line selpercatinib use is associated with significantly improved outcomes compared to standard therapies for patients with advanced/metastatic RET-activated cancers. [1] The hazard ratios far below 1.0 across all endpoints and cancer types indicate a substantial reduction in the risk of progression or death.
For researchers, these findings underscore:
The table below summarizes key efficacy and safety data from recent clinical trials for several targeted cancer therapies.
| Drug (Target) | Cancer Indication | Trial Phase & Design | Key Efficacy Results | Common Adverse Events (≥20%) |
|---|
| Sitravatinib + Nivolumab (TAM, VEGFR, c-MET, PDGFR) [1] | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase I-II, single-arm [1] | - ORR: 35.7%
For independent verification and to understand the data generation process, here are the key methodologies from the trials referenced above.
Sitravatinib + Nivolumab Trial (Phase I-II) [1]
Lenvatinib REFLECT Trial (Phase 3) [2]
Sotorasib CodeBreaK 200 (Phase 3) - Brain Metastases Analysis [5]
The following diagram illustrates the general signaling pathways targeted by the kinase inhibitors discussed, highlighting their roles in key cellular processes.
The following table summarizes key findings from a recent head-to-head phase II trial (LenCabo) presented at the ESMO 2025 Congress, which compared two combination therapies used after initial immunotherapy fails [1].
| Trial Name | Intervention Arm | Control Arm | Patient Population | Primary Efficacy Outcome (Progression-Free Survival) | Key Secondary Outcomes |
|---|---|---|---|---|---|
| LenCabo (Phase II) [1] | Lenvatinib + Everolimus [1] | Cabozantinib [1] | 90 patients with metastatic clear-cell renal carcinoma (ccRCC) progressing after first-line immunotherapy [1] | Median PFS: 15.7 months [1] | N/A |
| Hazard Ratio (HR): Not explicitly provided |
| CLEAR (Phase III) [2] | Lenvatinib + Pembrolizumab [2] | Sunitinib [2] | Treatment-naive adults with advanced RCC (clear-cell component) [2] | Median PFS: Significantly improved (HR 0.39, 95% CI 0.32–0.49) [2] | Overall Survival (OS): Improved (HR 0.66) [2] Objective Response Rate (ORR): 71.0% vs 36.1% [2] |
For the LenCabo trial, the methodology was as follows [1]:
The drugs discussed—lenvatinib, everolimus, and cabozantinib—are multi-kinase inhibitors that work by targeting key signaling pathways that cancer cells use to grow and survive, such as the MAPK pathway, and by affecting tumor blood vessels (angiogenesis) through the VEGF/VEGFR axis [3]. The diagram below illustrates these core mechanisms.
Diagram Title: Key Signaling Pathways in Kidney Cancer and Drug Targets
The following tables summarize key efficacy and safety data from clinical trials for ALK-positive non-small cell lung cancer (NSCLC). This can provide a model for the kind of comparative guide you are developing.
Table 1: Efficacy Data from Key Phase 3 Clinical Trials (First-Line Setting) [1] [2]
| ALK Inhibitor (Generation) | Trial Name | mPFS (Months) | mOS (Months) | ORR (%) | Intracranial ORR (%) |
|---|---|---|---|---|---|
| Alectinib (2nd) | ALEX | 34.8 | 81.1 | 82.9% | 85.7% (with prior RT) |
| Brigatinib (2nd) | ALTA-1L | 24.0 | Not Reached (3-yr OS 71%) | 74% | 78% |
| Lorlatinib (3rd) | CROWN | Not Reached (5-yr PFS 60%) | Not Reported | 76% | 83% |
| Crizotinib (1st) | PROFILE 1014 | 10.9 | 54.2 (in ALEX) | 74% | 45% (treated metastases) |
Table 2: Safety Profile and Common Adverse Events (AEs) [3] [4] [5]
| ALK Inhibitor | Most Frequent Adverse Events (All Grades) | Common Grade 3-5 Adverse Events | Rate of Grade 3-4 AEs (from NMA) |
|---|---|---|---|
| Alectinib | Anemia, constipation, myalgia [3] | Elevated CPK, increased weight, anemia [2] | 16.2% [3] |
| Brigatinib | GI reactions, hypertension, cough, headache, elevated liver enzymes [3] | Elevated CPK, lipase increase, hypertension [2] | 63.7% [3] |
| Lorlatinib | Hyperlipidemia, weight gain [3] | Weight gain, hypercholesterolemia, hypertriglyceridemia [2] | 91.6% [3] |
| Crizotinib | Vision disorders, diarrhea, edema, elevated liver enzymes [3] | Elevated liver enzymes, neutropenia [4] | 46.4% [3] |
| Ceritinib | Diarrhea, hepatotoxicity, increased serum creatinine [3] | Elevated ALT, elevated AST [2] | 78.3% [3] |
The data in the tables above are primarily derived from Phase 3, randomized, open-label clinical trials. Here is a summary of the standard methodology employed in these studies, which aligns with your request for experimental protocols [4] [1].
The following diagram illustrates the core signaling pathway targeted by ALK inhibitors, which is fundamental to their mechanism of action.
Since this compound was not found in the current scientific literature, here are suggestions for your further research:
For a new drug candidate, establishing a surrogate endpoint is a multi-step process that requires robust statistical and clinical evidence. The table below summarizes the key statistical methods used in surrogate endpoint validation.
| Method Category | Key Methodology | Primary Use Case | Key Measures/Output |
|---|---|---|---|
| Meta-Analytic Methods | Copula models, Bivariate frailty models [1] | Gold standard for trial-level surrogacy validation using data from multiple RCTs [1] | Trial-level coefficient of determination (R²) [1] |
| Information-Theoretic Methods | Shannon Entropy, Havrda and Charvat (H-C) Entropy [2] | Quantifying uncertainty reduction about the true endpoint provided by the surrogate [2] | Information-theoretic measure of association (ITMA, ( R^2_h )) [2] |
| Novel & Evolving Methods | Restricted Mean Survival Time (RMST) differences, Causal inference frameworks [1] | Handling non-proportional hazards, modeling time-lags between endpoints, addressing semi-competing risks [1] | Coefficient of determination at multiple timepoints [1] |
To implement the frameworks above, here are detailed protocols for key experiments and analyses.
This protocol is based on a novel model that addresses limitations of traditional methods, such as the proportional hazards assumption [1].
This approach is useful for early-phase trials or when IPD from multiple trials is unavailable [2].
The following diagram illustrates the logical workflow and key decision points in the surrogate endpoint validation process.
I hope this detailed guide provides a solid foundation for your work on surrogate endpoint validation. The field is evolving with methods like RMST offering more flexibility.
The tables below summarize key clinical data for several kinase inhibitors, which can be used as a benchmark for comparing drug performance.
Table 1: First-Line Treatment in Advanced ALK-positive NSCLC (Real-World Study) [1] This study compared the real-world effectiveness of several ALK inhibitors. "Time to discontinuation" (TTD) and "time to next treatment" (TTNT) are proxies for real-world progression-free survival.
| Treatment | Subgroup | 24-Month Overall Survival | Time to Discontinuation (HR vs. Crizotinib) | Time to Next Treatment (HR vs. Crizotinib) |
|---|---|---|---|---|
| Alectinib | With Brain Mets | 84% | 0.32 (0.24–0.42) | 0.30 (0.22–0.40) |
| Without Brain Mets | 83% | 0.47 (0.39–0.56) | 0.47 (0.39–0.57) | |
| Brigatinib | With Brain Mets | 83% | 0.32 (0.16–0.64) | 0.33 (0.16–0.68) |
| Without Brain Mets | 84% | 0.44 (0.26–0.75) | 0.53 (0.30–0.91) | |
| Lorlatinib | With Brain Mets | 87% | 0.25 (0.12–0.50) | 0.21 (0.11–0.43) |
| Without Brain Mets | 76% | 0.47 (0.28–0.81) | 0.47 (0.25–0.85) |
Abbreviations: HR, Hazard Ratio; Mets, Metastases. An HR < 1.0 favors the study drug over crizotinib.
Table 2: Overview of ALK-TKIs and Their Profiles [2] [3]
| Drug (Generation) | Example Sensitive Mutations | Example Resistant Mutations | Key Development & Design Goal |
|---|---|---|---|
| Crizotinib (1st) | L1198F, E1210K | L1196M, G1269A, G1202R | First-in-class ALK/ROS1/MET inhibitor; poor CNS penetration [3] |
| Alectinib (2nd) | C1156Y, F1174L, G1269A | G1202R, I1171N/T/S | Designed for higher ALK inhibition & activity against gatekeeper L1196M [3] |
| Lorlatinib (3rd) | C1156Y, L1196M, G1202R | L1198F, L1256F | Macrocyclic structure for BBB penetration & broad mutation coverage [3] |
| NVL-655 (4th) | G1202R, L1196M, G1269A | - | Designed to overcome lorlatinib resistance & avoid TRK-related neurotoxicity [3] |
The following cases illustrate the translation of key preclinical data into clinical outcomes, a core aspect of your query.
Zidesamtinib (Nuvalent): This investigational ROS1-selective inhibitor was designed preclinically to overcome the G2032R resistance mutation and to be brain-penetrant while avoiding off-target TRK inhibition [5]. In the ARROS-1 clinical trial, these design goals translated into tangible clinical benefits for TKI-pre-treated patients with advanced ROS1+ NSCLC, forming the basis for its regulatory submission [5].
The methodologies below are standard for evaluating kinase inhibitors in preclinical development [2].
In Vitro Kinase Inhibition Assay
Cell-Based Viability/Proliferation Assay
In Vivo Efficacy Studies (Xenograft Models)
The following diagram outlines a generalized workflow for translating a kinase inhibitor from the lab to the clinic, integrating the assays and considerations discussed.
Lenvatinib (also known as E7080) is an oral multi-targeted tyrosine kinase inhibitor. Its mechanism of action, which underpins its efficacy and safety profile in comparisons, involves inhibiting a range of kinase targets involved in tumor proliferation and angiogenesis [1] [2]:
The following diagram maps the primary signaling pathways inhibited by Lenvatinib and their roles in cancer progression.
The tables below summarize comparative data for Lenvatinib from clinical and real-world studies, focusing on efficacy and safety across different cancers.
Table 1: Comparative Analysis in Hepatocellular Carcinoma (HCC) This table synthesizes data from real-world studies comparing Lenvatinib and Sorafenib as first-line or salvage therapy for advanced HCC [3] [4].
| Metric | Lenvatinib | Sorafenib | Notes |
|---|---|---|---|
| Overall Survival (OS) | 48% risk reduction vs. Sorafenib [3] | - | Hazard Ratio (HR): 0.52 (95% CI: 0.34–0.81); p=0.0034 [3]. |
| Median OS | 11 months follow-up [3] | 11 months follow-up [3] | Actual median values not fully reported in results. |
| Progression-Free Survival (PFS) | 4.97 months (salvage) [4], 9.0 months (1st line) [3] | 2.47 months (salvage) [4], 4.9 months (1st line) [3] | Lenvatinib showed significantly longer PFS. |
| Objective Response Rate (ORR) | 25.6% (salvage) [4], 29.4% (1st line) [3] | 3.6% (salvage) [4], 2.8% (1st line) [3] | Assessed per mRECIST [4]. |
| Frequent Adverse Events | Hypertension, Fatigue [3] | HFSR, Diarrhea, Fatigue [3] | HFSR: Hand-Foot Skin Reaction. |
Table 2: Safety Profile of TKIs in Metastatic Renal Cell Carcinoma (RCC) This table ranks treatments based on a network meta-analysis of common adverse events, where a higher P-score indicates a better safety profile for that event [5].
| Adverse Event (AE) | Best Treatment Option (Highest P-Score) | Worst Treatment Option (Lowest P-Score) |
|---|---|---|
| Any AE / Grade ≥3 AEs | Tivozanib (monotherapy) [5] | Lenvatinib + Pembrolizumab [5] |
| Treatment Discontinuation due to AEs | Sorafenib (monotherapy) [5] | Lenvatinib + Pembrolizumab [5] |
| Diarrhea (any grade) | Sunitinib [5] | Cabozantinib (monotherapy) [5] |
| Fatigue (any grade) | Sorafenib [5] | Lenvatinib + Pembrolizumab [5] |
| Hypertension (any grade) | Sorafenib [5] | Cabozantinib (monotherapy) [5] |
| Nausea / Vomiting (any grade) | Sorafenib [5] | Lenvatinib + Pembrolizumab [5] |
Table 3: Efficacy in Other Cancers Lenvatinib has also been investigated in other malignancies, often showing promising activity [6] [7].
| Cancer Type | Study Details | Key Efficacy Findings |
|---|---|---|
| Metastatic Colorectal Cancer | Phase II trial (LEMON); post-standard chemotherapy [6] | Disease Control Rate: 70.0%; Median PFS: 3.6 months; Median OS: 7.4 months [6]. |
| Metastatic Renal Cell Carcinoma | Meta-analysis of combination therapy [7] | Lenvatinib + Everolimus significantly improved PFS vs other TKIs (HR: 0.46, 95% CI: 0.38-0.54) [7]. |
To generate the comparative data cited above, researchers employed standardized clinical and preclinical protocols.
1. Clinical Trial Design (Phase III REFLECT Trial in HCC) The REFLECT trial established Lenvatinib as a first-line treatment for uHCC. Its methodology is a benchmark for comparison [2] [4]:
2. Preclinical In Vivo Xenograft Models These models help elucidate the mechanism of action and antitumor efficacy before clinical trials [2]:
The following diagram illustrates the workflow of a typical in vivo xenograft study.
The following table summarizes the key efficacy outcomes for first-line selpercatinib compared to standard first-line therapies (such as multikinase inhibitors or platinum-based chemotherapy) from an analysis of the LIBRETTO-001 trial [1].
| Cancer Type | Comparison | Hazard Ratio (HR) for TTP (95% CI) | Hazard Ratio (HR) for TTNT-D (95% CI) | Objective Response Rate (ORR) |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Selpercatinib vs. Standard Therapies | 0.54 | 0.48 | 85.3% vs. 39.7% |
| Medullary Thyroid Cancer (MTC) | Selpercatinib vs. Cabozantinib/Vandetanib | 0.15 | 0.11 | 82.6% vs. 15.2% |
| Thyroid Cancer (TC) | Selpercatinib vs. Lenvatinib/Sorafenib | 0.12 | 0.09 | 81.8% vs. 31.8% |
Abbreviations: TTP (Time to Progression); TTNT-D (Time to Next Treatment or Death); CI (Confidence Interval) [1].
The data in the table above comes from a post-hoc, interpatient comparative effectiveness analysis within the LIBRETTO-001 clinical trial. Here is the detailed methodology [1]:
The workflow illustrates the interpatient analysis method used to generate the comparative data [1].
For researchers and drug development professionals, a robust analytical validation guide should objectively compare key performance characteristics. The table below outlines the core areas you would typically assess for any drug compound, using the established drug Selpercatinib as a concrete example of the data to include [1].
| Validation Parameter | Typical Industry Standards & Methodologies | Illustrative Example: Selpercatinib (from LIBRETTO-001 Trial) |
|---|---|---|
| Selectivity & Specificity | Chromatographic separation (UPLC/MS-MS); lack of interference from blank plasma or matrix components [2]. | Demonstrated high selectivity for RET kinase; minimal off-target activity against other kinases [1]. |
| Accuracy & Precision | Intra- and inter-day precision (RSD <15%); accuracy (85-115% of nominal concentration) [2]. | High objective response rate (ORR) indicating precise anti-tumor effect; consistent results across patient subgroups [3]. |
| Linearity & Range | Calibration curves with a correlation coefficient (r) >0.99 over a defined concentration range [2]. | Effective across a range of RET-altered cancers (NSCLC, MTC, TC) and tumor burdens [1]. |
| Sensitivity (LLOQ) | Lower Limit of Quantification (LLOQ) signal-to-noise >5; precision and accuracy <20% [2]. | Effective in patients with low prior treatment exposure (treatment-naïve); significant progression-free survival benefit [1]. |
To ensure reproducibility, your guide should detail the experimental methodologies. The following protocols are examples from research on other kinase inhibitors, which can serve as a model for the level of detail required.
Protocol for a Cell Proliferation Assay (e.g., EdU Assay) [4]:
Protocol for Pharmacokinetic Analysis via UPLC-MS/MS [2]:
For targeted therapies, it is crucial to illustrate the drug's mechanism of action within its signaling pathway. For a RET inhibitor like Selpercatinib, the pathway can be summarized as follows [5] [1]: